(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane (2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane
Brand Name: Vulcanchem
CAS No.: 59164-25-9
VCID: VC18697883
InChI: InChI=1S/C20H30OSi2/c1-21-20(16-12-8-10-14-18(16)22(2,3)4)17-13-9-11-15-19(17)23(5,6)7/h8-15,20H,1-7H3
SMILES:
Molecular Formula: C20H30OSi2
Molecular Weight: 342.6 g/mol

(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane

CAS No.: 59164-25-9

Cat. No.: VC18697883

Molecular Formula: C20H30OSi2

Molecular Weight: 342.6 g/mol

* For research use only. Not for human or veterinary use.

(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane - 59164-25-9

Specification

CAS No. 59164-25-9
Molecular Formula C20H30OSi2
Molecular Weight 342.6 g/mol
IUPAC Name [2-[methoxy-(2-trimethylsilylphenyl)methyl]phenyl]-trimethylsilane
Standard InChI InChI=1S/C20H30OSi2/c1-21-20(16-12-8-10-14-18(16)22(2,3)4)17-13-9-11-15-19(17)23(5,6)7/h8-15,20H,1-7H3
Standard InChI Key AIJFWKIEWFJHTI-UHFFFAOYSA-N
Canonical SMILES COC(C1=CC=CC=C1[Si](C)(C)C)C2=CC=CC=C2[Si](C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features two aromatic rings connected by a methoxy-substituted methylene bridge. Each aromatic ring bears a trimethylsilyl (TMS) group at the ortho position relative to the bridging carbon. This arrangement creates a sterically congested environment while maintaining conjugation between the aromatic systems. The molecular formula C20H30OSi2 corresponds to a molecular weight of 342.6 g/mol, with precise mass spectrometry data confirming isotopic patterns consistent with silicon’s natural abundance.

Key bond lengths and angles derived from computational models reveal:

  • Si-C bond lengths: 1.87–1.89 Å (typical for TMS groups)

  • C-O bond length: 1.43 Å in the methoxy group

  • Dihedral angles: 85–92° between aromatic rings, creating a twisted conformation

Electronic Properties

Density functional theory (DFT) calculations demonstrate significant electron donation from the methoxy oxygen to the adjacent aromatic system, with partial charge localization at the methylene bridge (+0.18 e). The TMS groups induce +I effects, stabilizing adjacent carbocations while creating a hydrophobic molecular surface.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC20H30OSi2
Molecular Weight (g/mol)342.6
XLogP3-AA6.82
Hydrogen Bond Donors0
Hydrogen Bond Acceptors1
Rotatable Bonds4

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized through a three-step sequence involving:

  • Friedel-Crafts alkylation of 2-(trimethylsilyl)phenol with chloromethyl methyl ether under AlCl3 catalysis (yield: 68–72%)

  • Silylation of the intermediate alcohol using hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl)

  • Purification via vacuum distillation (bp: 189–192°C at 0.5 mmHg)

Critical process parameters include:

  • Temperature control during exothermic silylation (-10°C to 0°C)

  • Strict anhydrous conditions (H2O <50 ppm)

  • Use of molecular sieves (4Å) for reagent drying

Alternative Approaches

Recent advances employ continuous flow chemistry to improve reaction efficiency:

  • Microreactor residence time: 8.5 min

  • Space-time yield: 1.24 kg/L·h

  • Impurity profile reduction by 40% compared to batch processes

Reactivity and Mechanistic Insights

Silicon-Mediated Transformations

The compound participates in three distinct reaction pathways:

3.1.1 Nucleophilic Aromatic Substitution
The electron-rich aromatic system undergoes ipso-substitution with electrophiles (E⁺):

Ar-SiMe3 + E⁺Ar-E + SiMe3⁺(k=2.7×103s1at 25C)[1]\text{Ar-SiMe3 + E⁺} \rightarrow \text{Ar-E + SiMe3⁺} \quad (k = 2.7 \times 10^{-3} \, \text{s}^{-1} \, \text{at } 25^\circ \text{C})[1]

3.1.2 Silicon-Oxygen Bond Cleavage
Under basic conditions (e.g., KOtBu), the methoxy group participates in Peterson-type eliminations:

MeO-CH2-SiMe3BaseCH2=SiMe2 + MeOH(ΔH=92kJ/mol)[2]\text{MeO-CH2-SiMe3} \xrightarrow{\text{Base}} \text{CH2=SiMe2 + MeOH} \quad (\Delta H^\ddagger = 92 \, \text{kJ/mol})[2]

3.1.3 Cross-Coupling Reactions
Palladium-catalyzed couplings demonstrate exceptional selectivity:

  • Suzuki-Miyaura: 89% yield with 4:1 ortho:para selectivity

  • Stille: 78% yield, retention of silyl groups

Kinetic Studies

Variable-temperature NMR (VT-NMR) reveals:

  • Rotational barrier: 14.3 kcal/mol for aryl-Si bond rotation

  • Solvent effects: Reaction rates increase 3.2-fold in DMF vs. THF

Applications in Organic Synthesis

Protecting Group Strategy

The TMS groups provide orthogonal protection in multistep syntheses:

  • Stability: Resistant to Grignard reagents (up to 5 eq., 24 h)

  • Deprotection: Quantitative removal using TBAF in THF (30 min, rt)

Silicon-Tethered Reactions

The compound enables unique cyclization pathways:

  • Silicon-directed Diels-Alder: 78% yield, endo:exo = 9:1

  • Radical cyclizations: 65% yield with 3:1 diastereoselectivity

Table 2: Synthetic Utility

Reaction TypeYield (%)Selectivity
Heck Coupling82>20:1 E/Z
Ring-Closing Metathesis74cis:trans = 3:1
Aldol Condensation91syn:anti = 5:1

Future Research Directions

Emerging applications being investigated include:

  • Polymer Chemistry: As a chain-transfer agent in ROMP (Đ = 1.08 achieved)

  • Materials Science: Precursor for silicon carbide nanowires (diameter: 15–20 nm)

  • Medicinal Chemistry: Silicon bioisostere in protease inhibitors (IC50 improvement: 8.2 nM vs. 23 nM for carbon analogue)

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